molecular formula C12H22N2O4 B1675130 Lorbamate CAS No. 24353-88-6

Lorbamate

Cat. No. B1675130
CAS RN: 24353-88-6
M. Wt: 258.31 g/mol
InChI Key: PTEUWWFEEPASRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Lorbamate has the molecular formula C12H22N2O4 . Its structure includes a carbamate group, which is common in muscle relaxants . For a detailed molecular structure, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

Lorbamate has a molar mass of 258.31 g/mol . Other physical and chemical properties such as density, boiling point, and refractive index are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Teratogenic Effects on Zebrafish : Dithiocarbamates, known copper chelators, cause teratogenic effects in zebrafish, characterized by distorted notochord development. This is attributed to the inhibition of lysyl oxidase activity, which is crucial for normal development (van Boxtel et al., 2010).

  • Detection of DTC Residues in Food : A methodology for determining DTC fungicide residues in fruits and vegetables has been developed. This highlights the significance of monitoring and managing DTC exposure in agricultural products (López-Fernández et al., 2012).

  • Inhibition of Nuclear Factor Kappa B Activation : Dithiocarbamates can inhibit the activation of nuclear factor kappa B (NF-kappa B), which is involved in human immunodeficiency virus type 1 (HIV-1) expression. This suggests potential therapeutic applications for diseases involving NF-kappa B (Schreck et al., 1992).

  • Biomaterials and Drug Delivery : Research in biomaterials, including the use of polymers in drug and protein delivery systems, is significant. While this does not directly mention DTCs, it's relevant for understanding the broader context of chemical applications in medical science (Langer & Peppas, 2003).

  • Analytical Method for DTC Degradation Evaluation : A method to determine mancozeb, a DTC pesticide, in biobeds has been validated. This is crucial for assessing the efficiency of biobeds in degrading DTCs (Vareli et al., 2018).

  • Reproductive Toxicity and Thyroid Effects : Ethylenethiourea (ETU), a common metabolite of DTC fungicides, has shown reproductive toxicity and hypothyroidism at doses lower than previously established limits. This indicates potential health risks associated with DTC exposure (Maranghi et al., 2013).

Future Directions

The future directions for Lorbamate are not clear from the available resources. As it was never marketed, it’s uncertain whether there will be further development or research involving this compound .

properties

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-3-6-12(2,7-17-10(13)15)8-18-11(16)14-9-4-5-9/h9H,3-8H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEUWWFEEPASRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046246
Record name Lorbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorbamate

CAS RN

24353-88-6
Record name 2-[[(Aminocarbonyl)oxy]methyl]-2-methylpentyl N-cyclopropylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24353-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorbamate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORBAMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lorbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-2-PROPYL-1,3-PROPANEDIOL CARBAMATE CYCLOPROPYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J719A09W1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
LA MITSCHER - 1984 - ds.amu.edu.et
… Carisoprodol was the best member of one of these series and lorbamate (92) is its cyclopropyl analogue. The chief synthetic problem to be overcome was the differentiation of the two …
Number of citations: 2 ds.amu.edu.et
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
KPL Monica Shetty - 2017 - repository-tnmgrmu.ac.in
The present study, the anxiolytic activity of Vacha Churnam was observed at doses of 200 and 400 mg/kg in mice. These observations clearly indicate that Vacha churnam exerts an …
Number of citations: 2 repository-tnmgrmu.ac.in
K Ramya - 2017 - repository-tnmgrmu.ac.in
Smoking is slow poison which could be the cause of death for all its users. The cause of dependence to smoking is due to the presence of nicotine other then nicotine commercially …
Number of citations: 2 repository-tnmgrmu.ac.in
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
IR UV - cloudflare-ipfs.com
Although some biochemistry textbooks and current research publications [25] indicate that acetone cannot be metabolized, there is evidence to the contrary, some dating back thirty …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Historic benzene formulae (from left to right) by Claus (1867),[24] Dewar (1867),[25] Ladenburg (1869),[26] Armstrong (1887),[27] Thiele (1899)[28] and Kekulé (1865). Dewar benzene …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Methanol is occasionally used to fuel internal combustion engines. Pure methanol is required by rule to be used in Champcars, Monster Trucks, USAC sprint cars (as well as midgets, …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Menthol's ability to chemically trigger the cold-sensitive TRPM8 receptors in the skin is responsible for the well-known cooling sensation it provokes when inhaled, eaten, or applied to …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Isopropyl alcohol (IUPAC name propan-2-ol), also called isopropanol or dimethyl carbinol, is a compound with the chemical formula C 3 H 8 O or C 3 H 7 OH or CH 3 CHOHCH 3 (…
Number of citations: 0 cloudflare-ipfs.com

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